1,2,4,6-Tetrachlorodibenzo-P-dioxin

概要

説明

1,2,4,6-Tetrachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .

Synthesis Analysis

Dioxins and furans are the most notorious class of organochlorine toxicants in the environmental system. They are mainly the by-products of industrial processes such as metallurgical processing, bleaching of paper pulp, and the manufacturing of some herbicides and pesticides . Waste incineration, particularly if combustion is incomplete, is among the largest contributors to the release of PCDDs and PCDFs into the environment .Molecular Structure Analysis

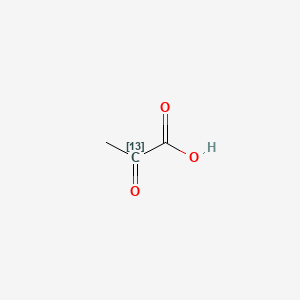

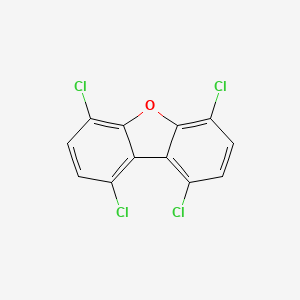

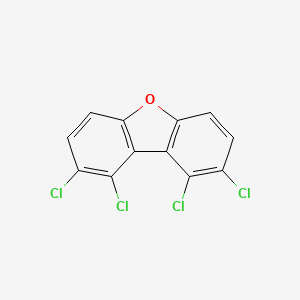

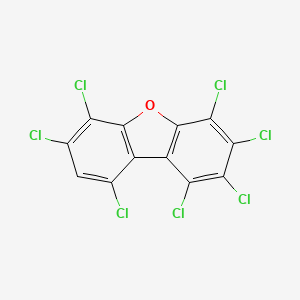

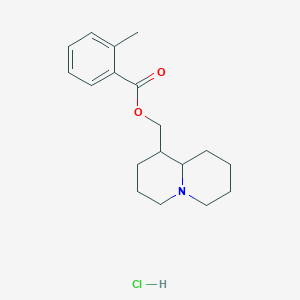

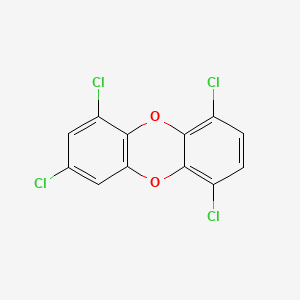

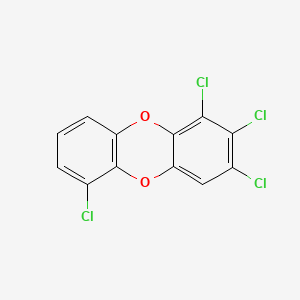

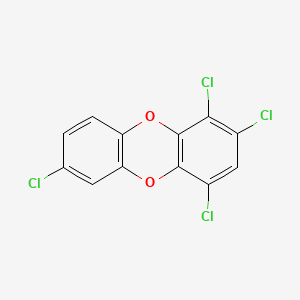

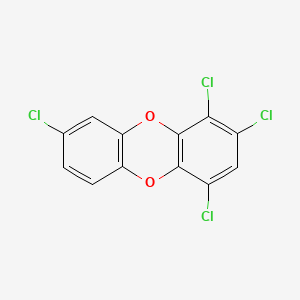

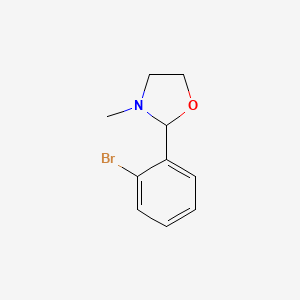

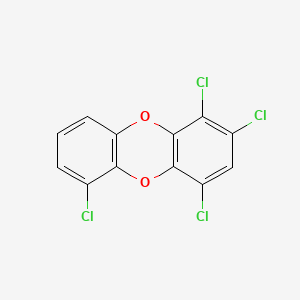

The molecular structure of 1,2,4,6-Tetrachlorodibenzo-p-dioxin consists of a dioxin skeletal structure with chlorine substituents . The chemical formula is C12H4Cl4O2 .Chemical Reactions Analysis

Simple aromatic halogenated organic compounds, such as 1,2,4,6-Tetrachlorodibenzo-P-dioxin, are very unreactive. Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis

1,2,4,6-Tetrachlorodibenzo-p-dioxin is a colorless solid with no distinguishable odor at room temperature . The chemical formula is C12H4Cl4O2, and the molar mass is 321.96 g/mol .科学的研究の応用

Biotransformation in Estuarine Sediments

Research by Vargas et al. (2001) has explored the biotransformation of 1,2,3,4-tetrachlorodibenzo-p-dioxin under various anaerobic conditions in estuarine sediments. This study is significant in understanding how dioxins can be dechlorinated in natural environments, contributing to environmental remediation efforts.

Dioxin Immunoassay for Soil and Biota Samples

The development of a highly sensitive dioxin immunoassay by Shan et al. (2001) has enabled more efficient monitoring of dioxins in soil and biota samples. This advancement aids in environmental assessment and management, particularly in areas potentially contaminated with dioxins.

Developments in Understanding Dioxin Carcinogenicity

K. Steenland et al. (2004) have reviewed the developments in the classification of dioxins as human carcinogens since 1997. Their work contributes to the field of toxicology and public health by examining new epidemiologic and mechanistic evidence, enhancing our understanding of the risks posed by dioxins.

Reproductive and Developmental Toxicity in Fish

Research by King-Heiden et al. (2012) on the reproductive and developmental toxicity of dioxins in fish has provided insights into the ecological impact of these compounds. This study is crucial for ecological risk assessments and understanding the broader environmental implications of dioxin exposure.

WHO Reevaluation of Toxicity Factors

The 2005 World Health Organization reevaluation of toxic equivalency factors for dioxins, as discussed by Van den Berg et al. (2006), highlights the evolving understanding of dioxin toxicity. This reevaluation is significant for regulatory and health risk assessment purposes.

Biosorption by Bacillus pumilus

The study by Hong et al. (2000) on the microbial adsorption of dioxins, including 1,2,3,4-tetrachlorodibenzo-p-dioxin, by Bacillus pumilus, offers potential bioremediation strategies for dioxin-contaminated environments.

作用機序

1,2,4,6-Tetrachlorodibenzo-p-dioxin is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,2,4,6-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-2-1-3-8-10(5)18-11-7(15)4-6(14)9(16)12(11)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNBZUDHTCXCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074090 | |

| Record name | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,6-Tetrachlorodibenzo-P-dioxin | |

CAS RN |

71669-27-7 | |

| Record name | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJM001N953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。